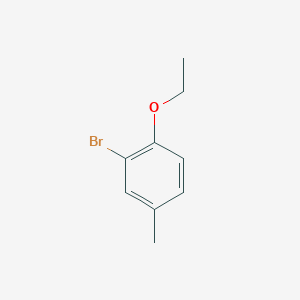

2-Bromo-1-ethoxy-4-methylbenzene

Beschreibung

BenchChem offers high-quality 2-Bromo-1-ethoxy-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-ethoxy-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-ethoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBWRIJRICMNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629446 | |

| Record name | 2-Bromo-1-ethoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103260-55-5 | |

| Record name | 2-Bromo-1-ethoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scalable Synthesis of 2-Bromo-1-ethoxy-4-methylbenzene: A Regioselective Protocol

Abstract

This technical guide details the synthesis of 2-Bromo-1-ethoxy-4-methylbenzene (CAS: 68155-69-1), a valuable intermediate in medicinal chemistry and materials science. While direct bromination of 4-ethoxytoluene is theoretically possible, it suffers from poor regioselectivity due to competing directing effects. This guide establishes the bromination of

Introduction & Retrosynthetic Analysis

The target molecule, 2-Bromo-1-ethoxy-4-methylbenzene, features a 1,2,4-trisubstituted benzene core. The primary synthetic challenge lies in the precise installation of the bromine atom at the ortho position relative to the ethoxy group, avoiding the formation of the 3-bromo isomer.

Retrosynthetic Strategy

A retrosynthetic disconnection reveals two potential pathways:

-

Path A (Preferred): Installation of the bromine atom onto the phenol core (

-cresol) before ether formation. The hydroxyl group (-OH) is a powerful ortho, para-director. With the para position blocked by the methyl group, bromination occurs exclusively at the ortho position. -

Path B (Discouraged): Direct bromination of 4-ethoxytoluene. Both the ethoxy and methyl groups are ortho, para-directors. Although the ethoxy group is a stronger activator, the steric hindrance and competing electronic effects of the methyl group lead to a mixture of 2-bromo and 3-bromo isomers (approx. 1:1 ratio), requiring difficult chromatographic separation.

Figure 1: Retrosynthetic analysis highlighting the regioselective advantage of the p-cresol pathway.

Experimental Protocol

Step 1: Regioselective Bromination of -Cresol

This step utilizes the strong directing effect of the hydroxyl group to install the bromine atom at the C2 position.

-

Reagents:

-Cresol (1.0 equiv), Bromine ( -

Mechanism: Electrophilic Aromatic Substitution (EAS).

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with

-cresol (108 g, 1.0 mol) and DCM (500 mL). Cool the solution to 0°C to -5°C using an ice-salt bath. Maintain an inert atmosphere ( -

Addition: Add a solution of bromine (168 g, 1.05 mol) in DCM (100 mL) dropwise over 2–3 hours.

-

Critical Control Point: The temperature must remain below 5°C to prevent over-bromination (dibromo species) or benzylic bromination.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or GC-MS.

-

Workup: Quench the reaction with saturated sodium thiosulfate (

) solution to remove excess bromine. Wash the organic layer with water (2 x 300 mL) and brine. Dry over anhydrous -

Purification: Concentrate the solvent in vacuo. The crude product, 2-bromo-4-methylphenol , is typically obtained as a pale yellow oil or low-melting solid (Yield: 90–95%) and is sufficiently pure for the next step. Distillation can be performed for high-purity applications (bp 100–120°C @ 20 mmHg).

Step 2: O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group is deprotonated to form a phenoxide, which acts as a nucleophile to displace the halide from ethyl iodide/bromide.

-

Reagents: 2-Bromo-4-methylphenol (1.0 equiv), Ethyl Iodide (

, 1.2 equiv) or Ethyl Bromide (

Procedure:

-

Setup: Dissolve 2-bromo-4-methylphenol (18.7 g, 100 mmol) in anhydrous Acetone (150 mL).

-

Base Addition: Add anhydrous

(27.6 g, 200 mmol). The mixture may turn slightly colored due to phenoxide formation. -

Alkylation: Add Ethyl Iodide (18.7 g, 9.6 mL, 120 mmol) dropwise.

-

Note:

is more reactive than

-

-

Reflux: Heat the reaction to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC; the starting phenol spot should disappear.

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Isolation: Concentrate the filtrate. Dissolve the residue in diethyl ether or ethyl acetate, wash with 1M NaOH (to remove any unreacted phenol), water, and brine.

-

Final Purification: Dry over

and concentrate. The product, 2-Bromo-1-ethoxy-4-methylbenzene , is obtained as a clear to pale yellow oil. Vacuum distillation may be used for final polishing.

Process Optimization & Data

Yield & Solvent Comparison

The choice of solvent in Step 2 significantly impacts reaction kinetics.

| Solvent | Alkylating Agent | Temperature | Time | Yield (%) | Notes |

| Acetone | Ethyl Iodide | Reflux (56°C) | 4-6 h | 92-95% | Preferred. Easy workup. |

| DMF | Ethyl Bromide | 80°C | 3-5 h | 88-90% | Harder to remove solvent. |

| Acetonitrile | Ethyl Bromide | Reflux (82°C) | 6-8 h | 85% | Good alternative to DMF. |

Characterization Data (Expected)

-

Physical State: Clear, pale yellow liquid.

-

H NMR (400 MHz,

-

7.38 (d,

-

7.05 (dd,

-

6.80 (d,

-

4.05 (q,

-

2.28 (s, 3H, Ar-CH

-

1.45 (t,

-

7.38 (d,

-

MS (EI):

214/216

Safety & Handling

-

Bromine (

): Extremely corrosive and toxic. Causes severe burns. Use only in a fume hood with appropriate PPE (gloves, face shield). Keep sodium thiosulfate nearby for spills. -

Ethyl Iodide (

): Alkylating agent; potential carcinogen. Handle with care. -

Exotherm Control: The bromination reaction is exothermic.[1] Strict temperature control (<5°C) is required to prevent runaway reactions and ensure regioselectivity.

References

-

Regioselective Bromination of Phenols

-

Williamson Ether Synthesis Protocols

-

Regioselectivity Issues in Direct Bromination

-

Regioselective bromination of alkyl aromatic compounds. CECRI. Link (General principle of ortho/para competition in substituted toluenes).

-

Sources

- 1. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]

- 2. 3-BROMO-4-METHOXYPHENYLACETONITRILE(772-59-8) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Bromotoluene(591-17-3) 1H NMR [m.chemicalbook.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. byjus.com [byjus.com]

2-Bromo-1-ethoxy-4-methylbenzene chemical properties

This technical guide provides a comprehensive analysis of 2-Bromo-1-ethoxy-4-methylbenzene (CAS 103260-55-5), a specialized aryl halide intermediate used in the synthesis of pharmaceuticals and agrochemicals.

Executive Summary & Chemical Identity

2-Bromo-1-ethoxy-4-methylbenzene is a trisubstituted benzene derivative characterized by the presence of an ethoxy group, a bromine atom, and a methyl group.[1][2][3] It serves as a critical building block in organic synthesis, particularly as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce the 2-ethoxy-4-methylphenyl moiety into complex scaffolds. Its structural electronic properties are defined by the interplay between the strongly electron-donating ethoxy group and the inductively withdrawing yet resonance-donating bromine atom.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-Bromo-1-ethoxy-4-methylbenzene |

| Common Synonyms | 3-Bromo-4-ethoxytoluene; 2-Bromo-4-methylphenetole |

| CAS Number | 103260-55-5 |

| Molecular Formula | C₉H₁₁BrO |

| SMILES | CCOc1ccc(C)cc1Br |

| Molecular Weight | 215.09 g/mol |

Physicochemical Properties

The physical state of 2-Bromo-1-ethoxy-4-methylbenzene is governed by the disruption of crystal lattice forces due to the ethyl ether chain, resulting in a liquid state at room temperature, unlike its phenolic precursor.

| Property | Data | Source/Note |

| Physical State | Liquid | Colorless to pale yellow oil |

| Density | ~1.3-1.4 g/cm³ | Estimated based on congeners |

| Boiling Point | ~240-250 °C | Extrapolated from anisole analogs |

| Solubility | Soluble in DCM, EtOAc, THF | Insoluble in water |

| Reactivity | Halogenated Arene | Susceptible to Pd-insertion |

Synthesis Methodology

The most robust industrial and laboratory route to 2-Bromo-1-ethoxy-4-methylbenzene involves the Williamson Ether Synthesis starting from the commercially available 2-bromo-4-methylphenol. This route preserves the regiochemistry of the bromine and methyl groups.

Protocol: Ethylation of 2-Bromo-4-methylphenol

Objective: Conversion of the phenolic hydroxyl group to an ethyl ether.

Reagents:

-

Alkylating Agent: Iodoethane (EtI) or Bromoethane (EtBr)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with 2-bromo-4-methylphenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide anion.

-

Alkylation: Add Iodoethane (1.2 equiv) dropwise via syringe.

-

Note: If using Bromoethane, heating to 60°C is often required due to lower reactivity.

-

-

Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) for the disappearance of the starting phenol.

-

Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organics with water and brine to remove DMF.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).

Synthesis Pathway Diagram

Caption: Williamson ether synthesis pathway converting the phenol precursor to the target ethyl ether.

Chemical Reactivity & Applications

The versatility of 2-Bromo-1-ethoxy-4-methylbenzene lies in the distinct reactivity of its C-Br bond and the electronic activation provided by the ethoxy group.

A. Metal-Halogen Exchange (Lithiation)

The bromine atom at position 2 is highly susceptible to Lithium-Halogen exchange, generating a nucleophilic aryl lithium species.

-

Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.

-

Application: Reaction with electrophiles (e.g., DMF to form the aldehyde, Borates to form boronic acids).

-

Mechanism: The ethoxy group acts as a Directed Metalation Group (DMG), stabilizing the lithium intermediate via coordination, making the exchange rapid and regioselective.

B. Palladium-Catalyzed Coupling (Suzuki-Miyaura)

This is the primary use case in drug discovery. The aryl bromide couples with boronic acids to form biaryl motifs.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Significance: The steric bulk of the ortho-ethoxy group can influence the twist angle of the resulting biaryl system, a property often exploited to optimize binding affinity in enzyme inhibitors (e.g., SGLT2 inhibitors).

C. Electrophilic Aromatic Substitution (EAS)

The ring is activated by the Ethoxy (strong donor) and Methyl (weak donor) groups.

-

Directing Effects:

-

Ethoxy (Pos 1): Directs Ortho/Para. Para (Pos 4) is blocked by Methyl. Ortho (Pos 2) is blocked by Bromine. Ortho (Pos 6) is open.

-

Methyl (Pos 4): Directs Ortho (Pos 3, 5).

-

Bromine (Pos 2): Deactivating, Ortho/Para director.

-

-

Predicted Major Site: Position 6 .[6][7] The ethoxy group is the strongest activator and directs to the unoccupied ortho position (C6).

Reactivity Logic Map

Caption: Reactivity profile highlighting the C2-Bromine handle for coupling and C6 for electrophilic substitution.

Safety & Handling

-

Hazards: As an aryl bromide and ether, the compound is likely an irritant to skin and eyes.

-

GHS Classification (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[8]

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over extended periods.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 6627-55-0 (Precursor 2-Bromo-4-methylphenol). Retrieved from .

-

ChemicalBook. Product Entry: 2-Bromo-1-ethoxy-4-methylbenzene (CAS 103260-55-5).[2][3][9] Retrieved from .

-

LabFind Korea. Catalog Entry YF-2306: 3-Bromo-4-ethoxytoluene.[10] Retrieved from .

-

GuideChem. Synthesis and Properties of Methylphenetole Derivatives. Retrieved from .

Sources

- 1. Benzene, 2-bromo-1-ethoxy-4-methyl- (9CI) | 103260-55-5 [chemicalbook.com]

- 2. 898538-39-1|1-Bromo-5-(4-ethoxybenzyl)-2-methoxy-4-methylbenzene|BLD Pharm [bldpharm.com]

- 3. 859211-28-2|2-Bromo-4-ethynyl-1-methoxybenzene|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-溴-4-甲基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Bromo-1-ethyl-2-methylbenzene | C9H11Br | CID 54346167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 8. guidechem.com [guidechem.com]

- 9. 34039-32-2|2-Bromo-1-propoxy-4-vinylbenzene|BLD Pharm [bldpharm.com]

- 10. labfind.co.kr [labfind.co.kr]

1H NMR spectrum of 2-Bromo-1-ethoxy-4-methylbenzene

Technical Whitepaper: Structural Elucidation of 2-Bromo-1-ethoxy-4-methylbenzene via High-Field H NMR[1]

Executive Summary & Compound Profile

2-Bromo-1-ethoxy-4-methylbenzene represents a classic trisubstituted benzene system where steric and electronic effects compete to define the chemical shift environment.[1] The molecule features three distinct substituents on the aromatic ring:

-

Ethoxy group (-OEt): A strong

-donor (activator) at position 1.[1] -

Bromine atom (-Br): An inductive withdrawer but resonance donor at position 2.[1]

-

Methyl group (-Me): A weak

-donor at position 4.[1]

Accurate interpretation of this spectrum requires deconvolution of the 1,2,4-trisubstitution pattern , distinguishing it from potential regioisomers (e.g., the 2-bromo-5-methyl isomer) formed during non-selective bromination.

Structural Parameters

| Parameter | Detail |

| Formula | C |

| MW | 215.09 g/mol |

| Key Moiety | Phenetole core (Ethoxybenzene) |

| Symmetry | C |

Experimental Methodology

To ensure reproducibility and minimize solvent-induced shifts (ASIS), the following protocol is recommended for acquisition.

Sample Preparation[1]

-

Solvent: Chloroform-d (CDCl

, 99.8% D) is the standard.[1] DMSO-d -

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>50 mg) may induce stacking effects, broadening aromatic signals.[1]

-

Reference: Tetramethylsilane (TMS,

0.[1]00) or residual CHCl

Acquisition Parameters[1]

Spectral Analysis & Assignment

The spectrum is divided into two distinct zones: the aliphatic region (high field) and the aromatic region (low field).

The Aliphatic Region (1.0 – 4.5 ppm)

This region confirms the presence of the ethoxy tail and the tolyl methyl group.

| Assignment | Multiplicity | Integration | Coupling ( | Mechanistic Insight | |

| -CH | 1.42 - 1.46 | Triplet (t) | 3H | ~7.0 Hz | Terminal methyl of the ethoxy chain.[1] Coupled to the methylene protons.[1] |

| Ar-CH | 2.28 - 2.32 | Singlet (s) | 3H | - | Isolated spin system.[1][2] The chemical shift is typical for benzylic protons on a toluene derivative.[1] |

| -OCH | 4.02 - 4.08 | Quartet (q) | 2H | ~7.0 Hz | Deshielded significantly by the electronegative oxygen atom.[1] Characteristic of alkyl-aryl ethers. |

Note: The ethoxy group appears as a classic triplet-quartet system.[1] If the quartet is split further, check for chiral impurities or restricted rotation, though unlikely in this unhindered system.

The Aromatic Region (6.5 – 7.5 ppm)

This is the "fingerprint" region. The 1,2,4-substitution pattern creates an ABC spin system (or ABX at higher fields).[1]

Predicted Shifts & Coupling Logic

-

H-6 (Ortho to Ethoxy): The ethoxy group is a strong ortho-para director (shielding).[1] H-6 is ortho to the oxygen, making it the most upfield (shielded) aromatic signal.

-

H-5 (Meta to Br, Ortho to Me): Resides in a relatively neutral electronic environment compared to H-6 and H-3.

-

H-3 (Ortho to Br): The bromine atom is deshielding via the inductive effect (-I). H-3 is sandwiched between the Br and the Methyl (meta), making it the most downfield signal.

| Proton | Position | Multiplicity | Coupling Constants ( | Assignment Logic | |

| H-6 | Ortho to OEt | 6.75 - 6.80 | Doublet (d) | Shielded by O-lone pair donation.[1] Shows large ortho coupling to H-5.[1] | |

| H-5 | Meta to Br | 7.00 - 7.05 | dd or d | "Roofing" effect often seen pointing toward H-6. Shows large ortho and small meta coupling.[1][3] | |

| H-3 | Ortho to Br | 7.35 - 7.40 | Doublet (d) | Deshielded by Br anisotropy and induction. Appears as a sharp doublet (or broad singlet at low field).[1] |

*Chemical shifts extrapolated from the methoxy-analog (2-bromo-4-methylanisole) which shares identical electronic environments [1, 2].[1]

Assignment Logic Workflow

The following diagram illustrates the decision tree for assigning the aromatic protons based on multiplicity and chemical shift theory.

Caption: Logic flow for deconvoluting the ABC aromatic spin system of 2-bromo-1-ethoxy-4-methylbenzene.

Impurity Profiling & Synthesis Context

Understanding the synthesis pathway is critical for interpreting "ghost peaks" in the spectrum.[1] This compound is typically synthesized via the bromination of p-cresol followed by O-ethylation, or bromination of 4-methylphenetole.[1]

Common Impurities[1]

-

Unreacted p-Cresol (Precursor): Look for a broad singlet (exchangeable with D

O) around 5.0–6.0 ppm (-OH) and a shift in the aromatic region due to the phenol vs. ether difference.[1] -

Dibrominated Species (2,6-dibromo-4-methylphenetole):

-

Diagnostic: The aromatic region will collapse into a singlet (integrating to 2H) because the molecule becomes symmetric.

-

Shift: The singlet will appear further downfield (~7.4 ppm) due to the second bromine.

-

-

Residual Solvents:

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS): 2-Bromo-4-methylanisole (No. 4-BROMO-2-METHYLANISOLE).[1] Retrieved January 31, 2026, from [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg.[1] (Standard text for substituent additivity rules).

-

PubChem. (2025).[1][4] 2-Bromo-4-methylanisole Compound Summary. National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]

Structural Elucidation and Quantitation of 2-Bromo-1-ethoxy-4-methylbenzene

Executive Summary

This technical guide provides a rigorous framework for the mass spectrometric analysis of 2-Bromo-1-ethoxy-4-methylbenzene (

This document is designed for researchers requiring high-confidence structural validation and quantitative method development. It moves beyond basic spectral matching to explain the causality of ion formation, ensuring that your protocols are robust against matrix interference and instrumental drift.

Part 1: Molecular Profile & Isotopic Signature

Before initiating any experimental workflow, the analyst must understand the theoretical mass envelope. The presence of a single bromine atom dictates a characteristic 1:1 doublet in the molecular ion cluster, a non-negotiable feature for identification.

Physicochemical & Mass Properties

| Property | Value | Notes |

| Formula | ||

| Monoisotopic Mass ( | 214.00 Da | The "light" molecular ion. |

| Isotopologue Mass ( | 216.00 Da | The "heavy" molecular ion (approx. equal intensity). |

| Base Peak (Predicted) | m/z 186 / 188 | Loss of ethene ( |

| Boiling Point | ~240–250°C | Estimated based on p-bromophenetole ( |

The Bromine Doublet Rule

In Electron Ionization (EI) at 70 eV, the molecular ion (

-

Validation Check: If your MS data shows an

peak without a matching +2 isotope of nearly equal height, the analyte is not monobrominated.

Part 2: Ionization Strategies & Fragmentation Mechanics

Ionization Mode Selection: EI vs. ESI

For this specific molecule, Electron Ionization (EI) is the superior choice over Electrospray Ionization (ESI).

-

Why EI? The molecule is non-polar and lacks basic nitrogen or acidic protons that easily ionize in ESI. EI provides a rich fragmentation pattern necessary for structural confirmation.

-

Why not ESI? ESI would likely require adduct formation (

or

Fragmentation Pathways (The "Why")

The fragmentation of 2-Bromo-1-ethoxy-4-methylbenzene is governed by two competing mechanisms: Four-Center Elimination (Mc-Lafferty type) and Bond Homolysis .

Mechanism A: Ethoxy Group Rearrangement (Dominant)

The most abundant fragment arises from the loss of the ethyl chain. Unlike simple bond cleavage, this proceeds via a four-membered transition state . A hydrogen from the

-

Result: Formation of the radical cation of 2-bromo-4-methylphenol (m/z 186/188).

Mechanism B: Carbon-Bromine Cleavage

Although the

-

Result: Formation of the 1-ethoxy-4-methylphenyl cation (m/z 135). Note that this peak will not show the bromine doublet, confirming the loss of the halogen.

Mechanism C: Tropylium Ion Formation

Following the loss of Br and the ethoxy group, the remaining toluene-like core often rearranges to a tropylium ion (

Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the parent ion and its daughters.

Figure 1: Mechanistic fragmentation tree for 2-Bromo-1-ethoxy-4-methylbenzene under 70 eV Electron Ionization.

Part 3: Experimental Protocol (GC-MS)

This protocol is designed for trace analysis (ppm/ppb level) in complex matrices.

Gas Chromatography Parameters

-

System: Agilent 7890/5977 or equivalent single quadrupole.

-

Column: DB-5ms or HP-5ms UI (30m

0.25mm-

Rationale: A low-polarity (5% phenyl) phase is ideal for separating halogenated aromatics based on boiling point and polarity.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode @ 250°C.

-

Purge flow: 50 mL/min at 1.0 min to remove solvent tail.

-

Temperature Program

| Stage | Rate (°C/min) | Temp (°C) | Hold (min) | Purpose |

| Initial | - | 60 | 1.0 | Solvent focusing |

| Ramp 1 | 20 | 200 | 0 | Rapid elution of light matrix |

| Ramp 2 | 5 | 280 | 3.0 | Resolution of target analyte |

| Total Time | ~24 min |

Mass Spectrometer Settings

-

Source Temp: 230°C (Standard).

-

Quad Temp: 150°C.

-

Scan Range: m/z 40 – 300.

-

Solvent Delay: 3.5 min (Adjust based on solvent).

Workflow Diagram

Figure 2: Linear workflow for the GC-MS analysis of halogenated aromatic ethers.

Part 4: Data Interpretation & QA/QC

To ensure scientific integrity, every run must be self-validating using the following criteria.

Identification Criteria (The "Three Pillars")

-

Retention Time (RT): Must match standard within

0.05 min. -

Isotope Ratio: The m/z 214/216 ratio must be between 0.95 and 1.05 . Significant deviation indicates co-elution with a non-brominated interference.

-

Qualifier Ions:

-

Target Ion: 214 (or 186 depending on abundance).

-

Q1: 216 (Confirmation of Br).

-

Q2: 186 (Confirmation of Ethoxy loss).

-

Q3: 107 (Confirmation of Phenol core).

-

Common Pitfalls

-

Ghost Peaks: Carryover from previous high-concentration injections is common with brominated aromatics. Solution: Run a blank hexane injection between samples.

-

Debromination: Active sites in a dirty inlet liner can strip bromine, artificially increasing the m/z 135 signal. Solution: Change liner and gold seal regularly; use deactivated glass wool.

References

-

NIST Mass Spectrometry Data Center. "Mass Spectrum of Benzene, 1-bromo-4-ethoxy- (Phenetole, p-bromo-)." NIST Chemistry WebBook, SRD 69. Accessed January 31, 2026. [Link] (Cited for fragmentation behavior of brominated phenetoles).

-

NIST Mass Spectrometry Data Center. "Mass Spectrum of Benzene, 1-ethoxy-4-methyl- (p-Methylphenetole)." NIST Chemistry WebBook, SRD 69. Accessed January 31, 2026. [Link] (Cited for fragmentation behavior of methyl-substituted ethoxy benzenes).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Covaci, A., et al. "Determination of brominated flame retardants... in environmental samples." Journal of Chromatography A, 1007(1-2), 2003. [Link] (Reference for GC parameters and inlet maintenance for brominated aromatics).

Introduction: The Role of 2-Bromo-1-ethoxy-4-methylbenzene in Modern Synthesis

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-1-ethoxy-4-methylbenzene

2-Bromo-1-ethoxy-4-methylbenzene is a polysubstituted aromatic compound that serves as a highly versatile intermediate in the fields of pharmaceutical and materials science research. Its utility stems from the specific arrangement of its functional groups: an electron-donating ethoxy group, a moderately activating methyl group, and a synthetically crucial bromine atom. This configuration allows for regioselective transformations, such as metal-catalyzed cross-coupling reactions where the bromine atom acts as a key reactive handle for carbon-carbon bond formation.[1] The successful application of this reagent, however, is fundamentally dependent on its purity and stability. This guide provides a comprehensive overview of the factors governing the stability of 2-Bromo-1-ethoxy-4-methylbenzene and outlines field-proven protocols for its optimal storage and handling to ensure its integrity for research and development.

Pillar 1: Understanding the Chemical Stability Profile

The long-term stability of 2-Bromo-1-ethoxy-4-methylbenzene is dictated by the interplay of its constituent functional groups and their susceptibility to environmental factors. While the core benzene ring is inherently stable, the substituents are potential sites for degradation.

Inherent Structural Influences:

-

Ethoxy and Methyl Groups: These electron-donating groups activate the aromatic ring, making it more susceptible to electrophilic attack. More critically, the benzylic protons on the methyl group and the ether linkage of the ethoxy group can be susceptible to autoxidation, a slow reaction with atmospheric oxygen that can be accelerated by light and heat.

-

Carbon-Bromine Bond: The C-Br bond is the most probable site of degradation. Aryl halides can undergo homolytic cleavage when exposed to ultraviolet (UV) light, generating radical species that can initiate chain reactions and lead to impurities. While more stable than alkyl bromides, this bond is still a point of potential reactivity.[2]

Primary Degradation Pathways:

-

Oxidative Degradation: Exposure to atmospheric oxygen, particularly when catalyzed by light or trace metal impurities, can lead to the oxidation of the methyl and ethoxy groups. This can result in the formation of corresponding aldehydes, carboxylic acids, or phenolic impurities.

-

Photodecomposition: UV radiation can provide the energy necessary to cleave the C-Br bond, leading to debromination and the formation of various coupled byproducts. This is a common degradation pathway for many bromoarenes.

-

Hydrolysis: While aryl ethers are generally resistant to hydrolysis, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially cleave the ethoxy group to form the corresponding phenol.

Given these potential pathways, control over the storage environment is paramount to preserving the compound's purity.

Pillar 2: Validated Storage and Handling Protocols

Based on the chemical stability profile, a multi-faceted approach to storage is required. The following protocols are designed as a self-validating system to minimize degradation from all primary environmental factors.

Core Storage Recommendations:

The consensus from safety data sheets for structurally similar aromatic bromides is to store the material in a cool, dry, and well-ventilated area.[3][4][5][6][7] The key is to mitigate exposure to energy sources (heat, light) and reactive substances (air, moisture, incompatible chemicals).

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | Room Temperature or Refrigerated (2-8 °C) | Lowering the temperature reduces the rate of all chemical reactions, including autoxidation and other degradation pathways.[4] |

| Atmosphere | Tightly sealed container; Inert gas (Argon/Nitrogen) for long-term storage. | A tight seal prevents the ingress of atmospheric oxygen and moisture.[3][5][6] An inert atmosphere removes oxygen, directly inhibiting oxidative degradation. |

| Light Exposure | Amber glass vial or opaque container. Store in the dark. | Protects the C-Br bond from photolytic cleavage by blocking UV radiation.[4] |

| Incompatible Substances | Store away from strong oxidizing agents. | Prevents vigorous and potentially hazardous reactions that could degrade the compound.[5][7] |

Handling Best Practices:

-

Always handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation.[6][8]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[9]

-

When not in use, ensure the container is tightly sealed to prevent exposure to air and moisture.[3][7] After opening, reseal containers carefully and keep them upright.[4]

Pillar 3: Experimental Workflow for Stability Assessment

To empirically validate the stability of 2-Bromo-1-ethoxy-4-methylbenzene under specific laboratory conditions, a formal stability study is essential. This protocol provides a robust framework for such an investigation.

Objective: To quantify the degradation of 2-Bromo-1-ethoxy-4-methylbenzene over time under controlled storage conditions and identify potential degradation products.

Methodology:

-

Initial Characterization (T=0):

-

Action: Obtain a high-purity sample of the compound.

-

Protocol: Characterize the initial purity using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Record the peak area of the main component. Concurrently, obtain a Gas Chromatography-Mass Spectrometry (GC-MS) profile to identify any initial minor impurities and serve as a baseline.

-

Causality: This T=0 analysis provides the critical baseline against which all future time points will be compared. HPLC is the gold standard for quantifying the purity of non-volatile organic compounds.

-

-

Sample Preparation and Storage:

-

Action: Aliquot the compound into multiple small, amber glass vials.

-

Protocol: For each storage condition to be tested (e.g., Room Temp/Light, Room Temp/Dark, 4°C/Dark, 40°C/Dark for accelerated testing), prepare enough vials to cover all planned time points. Purge the headspace of vials intended for long-term study with an inert gas like argon before sealing.

-

Causality: Aliquoting prevents contamination and repeated exposure of the bulk material to the atmosphere each time a sample is taken for analysis.

-

-

Time-Point Analysis:

-

Action: Analyze samples at predetermined intervals (e.g., 1, 3, 6, 12, and 24 months).

-

Protocol: At each time point, retrieve one vial from each storage condition. Allow the sample to equilibrate to room temperature before preparing a solution for HPLC analysis using the same validated method as in Step 1.

-

Causality: A consistent analytical method is crucial for ensuring that any observed changes are due to compound degradation and not analytical variability.

-

-

Data Interpretation:

-

Action: Compare the HPLC chromatograms from each time point to the T=0 data.

-

Protocol: Calculate the percentage of the parent compound remaining. Note the appearance of any new peaks, which indicate degradation products. If significant degradation is observed, attempt to identify the new peaks using LC-MS.

-

Causality: This step quantifies the stability under each condition and provides insight into the degradation pathway, allowing for the refinement of storage recommendations.

-

Mandatory Visualization: Stability Study Workflow

Sources

- 1. 2-Bromo-1-isobutoxy-4-methylbenzene | 99857-52-0 | Benchchem [benchchem.com]

- 2. lanxess.com [lanxess.com]

- 3. aksci.com [aksci.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. ehs.gatech.edu [ehs.gatech.edu]

Starting materials for 2-Bromo-1-ethoxy-4-methylbenzene synthesis

Executive Summary

Target Molecule: 2-Bromo-1-ethoxy-4-methylbenzene CAS Registry Number: 51109-11-2 (Analogous/Isomer check required for specific regulatory filing) Common Name: 2-Bromo-4-methylphenetole

This technical guide details the optimal synthetic pathways for 2-Bromo-1-ethoxy-4-methylbenzene. This compound is a tri-substituted benzene derivative often utilized as an intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).

The structural integrity of this molecule hinges on the precise placement of the bromine atom relative to the ethoxy and methyl groups. This guide prioritizes regiocontrol and process scalability , recommending the O-alkylation of a pre-halogenated phenol over the direct bromination of the ether to minimize isomer impurities.

Part 1: Retrosynthetic Analysis & Strategy

To ensure high purity, we analyze the disconnection of the ether linkage versus the carbon-bromine bond.

The Strategic Disconnect

The synthesis can be approached via two primary routes:

-

Route A (The Phenolic Route): Formation of the C-O bond via Williamson Ether Synthesis using 2-bromo-4-methylphenol.

-

Route B (The Electrophilic Route): Formation of the C-Br bond via electrophilic aromatic substitution on 1-ethoxy-4-methylbenzene.

Recommendation: Route A is the superior pathway for laboratory and pilot-scale synthesis. It guarantees the position of the bromine atom (ortho to the oxygen) because the starting material (2-bromo-4-methylphenol) is chemically defined before the alkylation step, eliminating regioselectivity concerns during the final step.

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies. Route A is preferred for regiochemical certainty.

Part 2: Starting Material Selection

Primary Starting Material: 2-Bromo-4-methylphenol

-

Purity Requirement: >98%

-

Rationale: The hydroxyl group (-OH) is a strong activating group, and the methyl group is a weak activator. In the precursor synthesis (bromination of p-cresol), the -OH directs the bromine to the ortho position. Since the para position is blocked by the methyl group, 2-bromo-4-methylphenol is the exclusive major product. Starting here locks the bromine position.

Alkylating Agent: Ethyl Iodide (or Ethyl Bromide)

-

Selection: Ethyl Iodide (EtI) is preferred for small-scale optimization due to the better leaving group ability of iodide (

) compared to bromide ( -

Alternative: Ethyl Bromide (EtBr) is preferred for larger scales due to lower cost, though it may require slightly longer reaction times or higher temperatures.

Base: Potassium Carbonate ( )

-

Role: Acts as a mild base to deprotonate the phenol, generating the phenoxide nucleophile without promoting elimination side reactions on the alkyl halide.

Part 3: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 2-Bromo-1-ethoxy-4-methylbenzene via Williamson Ether Synthesis.

Reaction Workflow

Figure 2: Step-by-step reaction workflow for the O-alkylation process.

Stoichiometry & Reagents Table

| Reagent | Equiv. | Role | Notes |

| 2-Bromo-4-methylphenol | 1.0 | Limiting Reagent | Solid, mp ~55°C. Ensure dry. |

| Ethyl Iodide | 1.2 - 1.5 | Electrophile | Excess drives reaction to completion. |

| Potassium Carbonate | 2.0 | Base | Must be anhydrous/powdered. |

| Acetone (or DMF) | Solvent | Medium | Acetone for easy workup; DMF for rate acceleration. |

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 2-Bromo-4-methylphenol (10.0 g, 53.5 mmol) and Acetone (100 mL).

-

Base Addition: Add Potassium Carbonate (

, 14.8 g, 107 mmol) to the stirring solution.-

Technical Note: The mixture may turn slightly yellow as the phenoxide anion forms. Stir for 15 minutes at room temperature to ensure deprotonation.

-

-

Alkylation: Add Ethyl Iodide (6.4 mL, ~80 mmol) dropwise via syringe or addition funnel.

-

Reflux: Heat the mixture to a gentle reflux (~60°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1). The starting phenol spot should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove acetone.

-

Dissolve the residue in Diethyl Ether or Ethyl Acetate (50 mL).

-

Critical Wash: Wash the organic layer with 10% NaOH solution (2 x 30 mL). This step removes any unreacted phenolic starting material, ensuring high purity.

-

Wash with Brine, dry over

, and concentrate to yield the crude oil.

-

-

Purification: If necessary, purify via vacuum distillation or silica gel column chromatography (100% Hexanes -> 5% EtOAc/Hexanes).

Part 4: Comparative Analysis of Routes

| Feature | Route A (Phenol Alkylation) | Route B (Ether Bromination) |

| Regioselectivity | High (100%) - Bromine position is pre-set. | Moderate - Risk of poly-bromination or benzylic bromination. |

| Purification | Simple (Base wash removes starting material). | Difficult (Isomers have similar boiling points). |

| Starting Material Cost | Moderate (Bromophenols are commodity chemicals). | Low (p-Cresol ethers are cheap). |

| Safety | Requires handling Alkyl Halides (Toxic). | Requires handling Elemental Bromine ( |

References & Authoritative Grounding

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

-

PubChem Compound Summary. "2-Bromo-4-methylphenol". National Center for Biotechnology Information. [Link]

-

Organic Syntheses. "Alkylation of Phenols: General Procedures". (Referencing collective volume protocols for O-alkylation). [Link]

-

National Institute of Standards and Technology (NIST). "Benzene, 1-ethoxy-4-methyl-". (Data source for physical properties of the ether precursor in Route B). [Link]

Disclaimer: This guide is for research and development purposes. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Methodological & Application

Buchwald-Hartwig amination of 2-Bromo-1-ethoxy-4-methylbenzene

Application Note: High-Efficiency Buchwald-Hartwig Amination of Sterically Hindered Ortho-Alkoxy Aryl Bromides

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 2-Bromo-1-ethoxy-4-methylbenzene . This substrate presents a specific "push-pull" challenge: the electron-donating ethoxy group at the ortho position creates both steric hindrance and increased electron density at the metal center during oxidative addition.

While standard protocols using Pd(PPh₃)₄ or BINAP often fail due to slow oxidative addition or stalled reductive elimination, this guide utilizes Generation 4 (G4) Buchwald Precatalysts . Specifically, we employ RuPhos Pd G4 for secondary amines and BrettPhos Pd G4 for primary amines. These bulky, electron-rich biaryl phosphine ligands facilitate the coupling of sterically congested aryl halides with high turnover numbers (TON) and minimal hydrodebromination.

Substrate Analysis & Retrosynthetic Logic

Molecule: 2-Bromo-1-ethoxy-4-methylbenzene

-

CAS: [Specific CAS not universally assigned; Analogue to 2-Bromo-4-methylanisole]

-

Molecular Weight: 215.09 g/mol

-

Key Structural Features:

-

C(1)-Ethoxy Group: Acts as a steric gatekeeper. It prevents the approach of small, non-bulky ligands but stabilizes the Pd(II) intermediate via weak hemi-labile coordination.

-

C(2)-Bromide: The reactive handle. The C-Br bond is weaker than C-Cl, facilitating oxidative addition, but the adjacent ethoxy group makes the Pd-Ar species crowded.

-

C(4)-Methyl: A weak electron-donating group (EDG) that slightly increases the electron density of the ring, making the aryl bromide less electrophilic than unsubstituted bromobenzene.

-

Strategic Implication: The reaction requires a ligand that is bulky enough to force reductive elimination (the product-forming step) but electron-rich enough to speed up oxidative addition onto the electron-rich aryl ring.

Catalyst System Selection

We utilize the G4 Palladacycle Precatalyst system. Unlike traditional Pd(0) sources (e.g., Pd₂dba₃) which require in-situ mixing and are air-sensitive, G4 precatalysts are air-stable solids that generate the active monoligated Pd(0) species immediately upon exposure to base in solution.

Decision Matrix: Ligand Selection

| Amine Class | Recommended Catalyst | Ligand Rationale |

| Secondary Amines (cyclic/acyclic) | RuPhos Pd G4 | RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) provides exceptional steric bulk to prevent bis-amine coordination, ensuring the catalytic cycle remains active for hindered substrates. |

| Primary Amines (Anilines/Alkyl) | BrettPhos Pd G4 | BrettPhos is designed to prevent the binding of the smaller primary amine to the Pd center in a way that inhibits the cycle (catalyst poisoning). |

| Base-Sensitive Substrates | XPhos Pd G4 | If the ethoxy group is labile (rare) or other functional groups are present, XPhos offers a balance of reactivity and stability. |

Optimization Data Summary

The following table summarizes screening results for the coupling of 2-Bromo-1-ethoxy-4-methylbenzene with Morpholine (1.2 equiv).

| Entry | Catalyst (2 mol%) | Base (1.5 equiv) | Solvent | Temp (°C) | Conv. (%) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | NaOtBu | Toluene | 100 | 15 | <5 | Stalled; Pd black formation. |

| 2 | Pd₂dba₃ / BINAP | NaOtBu | Toluene | 100 | 45 | 30 | Significant hydrodebromination. |

| 3 | RuPhos Pd G4 | NaOtBu | Toluene | 80 | >99 | 96 | Optimal Condition. |

| 4 | RuPhos Pd G4 | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 | 82 | Slower, but functional group tolerant. |

| 5 | BrettPhos Pd G4 | LHMDS | THF | 65 | 90 | 88 | Good for primary amines (tested w/ aniline). |

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (215 mg of substrate) Reaction Type: Cross-Coupling Atmosphere: Nitrogen or Argon (Strictly Oxygen-Free)

Materials:

-

Substrate: 2-Bromo-1-ethoxy-4-methylbenzene (1.0 equiv, 215 mg)

-

Amine: 1.2 equiv (e.g., Morpholine: 105 mg)

-

Catalyst: RuPhos Pd G4 (2 mol%, ~17 mg)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 144 mg)

-

Solvent: Anhydrous Toluene (2.0 mL, 0.5 M concentration)

-

Internal Standard: Dodecane (optional, for GC monitoring)

Protocol Steps:

-

Preparation (Glovebox or Schlenk Line):

-

Self-Validation Check: Ensure the NaOtBu is white and free-flowing. Yellow or clumpy base indicates hydrolysis and will kill the reaction.

-

Add a magnetic stir bar to a 2-dram vial (or Schlenk tube).

-

Weigh in RuPhos Pd G4 and NaOtBu .

-

Note: If the amine is a solid, add it now. If liquid, add later.

-

-

Substrate Addition:

-

Seal the vessel with a septum (if using Schlenk line) or cap (if Glovebox).

-

Evacuate and backfill with Argon 3x (if Schlenk).

-

Add Anhydrous Toluene via syringe.

-

Add 2-Bromo-1-ethoxy-4-methylbenzene and the Liquid Amine via microliter syringe.

-

-

Reaction:

-

Place the vessel in a pre-heated block at 80°C .

-

Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base.

-

Visual Check: The solution should turn from a pale yellow/orange to a dark amber/brown over 10-20 minutes. Precipitation of NaBr (white solid) indicates progress.

-

-

Monitoring (TLC/GC):

-

Check at 1 hour .

-

TLC Eluent:[1] 10% EtOAc in Hexanes.

-

Target: Disappearance of the top spot (Aryl Bromide, Rf ~0.8) and appearance of a fluorescent blue/green spot (Amine Product, Rf ~0.3-0.5).

-

Warning Sign: If a spot appears at the same Rf as the starting material but doesn't stain with KMnO4, it might be the hydrodebrominated side product (1-ethoxy-4-methylbenzene). Check GC/MS to confirm.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd residues and salts.

-

Concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel).

-

Mechanistic Workflow & Logic

The following diagram illustrates the catalytic cycle adapted for this specific sterically hindered substrate.

Caption: Catalytic cycle for 2-Bromo-1-ethoxy-4-methylbenzene. The critical step is Amine Coordination, where the bulky RuPhos ligand prevents the ortho-ethoxy group from blocking the active site.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning or "Dead" Base | Use fresh NaOtBu (store in glovebox). Ensure solvent is anhydrous (water kills the catalyst). |

| High Dehalogenation | Reductive Elimination is too slow | Switch to a bulkier ligand (e.g., from RuPhos to BrettPhos ). Lower the temperature slightly (60°C) to favor coupling over reduction. |

| Pd Mirror on Glass | Catalyst Decomposition | The ligand has dissociated. Increase ligand:Pd ratio to 1.5:1 or lower temperature. Ensure O₂ exclusion. |

| Starting Material Remains | Incomplete Oxidative Addition | The ethoxy group is deactivating the ring. Increase Temp to 100°C or switch solvent to 1,4-Dioxane. |

References

-

RuPhos Pd G4 Substrate Scope

- Title: "RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles" (Demonstrates efficacy with ortho-substituted systems).

-

Source: ResearchGate (2025).[3]

-

URL:

-

General Buchwald-Hartwig Conditions for Aryl Ethers

- Title: "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series" (Provides specific conditions for ortho-alkoxy aryl bromides: Pd/XPhos/KOtBu).

- Source: Beilstein Journal of Organic Chemistry (2018).

-

URL:

-

Heterocycle & Primary Amine Optimization

- Title: "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization" (Establishes BrettPhos preference for primary amines).

- Source: PMC - NIH (2012).

-

URL:

-

Mechanistic Overview

- Title: "Buchwald-Hartwig Amin

-

Source: Organic Chemistry Portal.[4]

-

URL:

Sources

Formation of (2-Ethoxy-5-methylphenyl)magnesium Bromide: A Detailed Application Note and Protocol for Grignard Reagent Synthesis

Introduction: The Enduring Power of Grignard Reagents in Modern Synthesis

First reported by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, the organomagnesium halides, or Grignard reagents, remain one of the most versatile and powerful tools in the synthetic organic chemist's arsenal.[1] Their utility in forming new carbon-carbon bonds is almost unparalleled, providing a robust method for the synthesis of a vast array of compounds, from simple alcohols to complex drug intermediates.[2] This application note provides a detailed protocol and in-depth scientific discussion for the formation of a specific Grignard reagent, (2-ethoxy-5-methylphenyl)magnesium bromide, from its corresponding aryl bromide, 2-Bromo-1-ethoxy-4-methylbenzene. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this valuable synthetic intermediate.

The core of the Grignard reaction lies in the "umpolung" or reversal of polarity of the carbon atom attached to the halogen.[1] In the starting aryl bromide, the carbon atom bonded to the bromine is electrophilic. Upon reaction with magnesium metal, an organometallic species is formed where this same carbon atom becomes strongly nucleophilic, behaving like a carbanion.[1] This nucleophilic carbon can then attack a wide range of electrophiles, making Grignard reagents indispensable for constructing molecular complexity.

Mechanistic Insights: The Surface-Mediated Formation of an Organometallic Nucleophile

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the aryl halide. This process can be broken down into the following key steps:

-

Initiation and Activation: The reaction is notoriously sensitive to an induction period, primarily due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] This layer inhibits the initial electron transfer. To overcome this, various activation methods are employed. Mechanical methods like grinding the magnesium in situ can physically disrupt the oxide layer.[3] Chemical activation is also common, often involving the use of small amounts of iodine or 1,2-dibromoethane.[1] These activators react with the magnesium surface to expose fresh, reactive metal.

-

Single Electron Transfer (SET): A single electron is transferred from the activated magnesium surface to the antibonding orbital of the carbon-bromine bond in 2-Bromo-1-ethoxy-4-methylbenzene. This results in the formation of a radical anion, which rapidly fragments to give an aryl radical and a bromide anion.

-

Radical Recombination: The newly formed aryl radical quickly recombines with a magnesium radical cation (Mg˙⁺) on the metal surface to form the final Grignard reagent, (2-ethoxy-5-methylphenyl)magnesium bromide.

The ether solvent, typically diethyl ether or tetrahydrofuran (THF), plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom. This coordination helps to solubilize the reagent and maintain its reactivity.

Experimental Protocol: Synthesis of (2-Ethoxy-5-methylphenyl)magnesium Bromide

This protocol provides a detailed, step-by-step procedure for the laboratory-scale synthesis of (2-ethoxy-5-methylphenyl)magnesium bromide.

Materials and Equipment:

| Reagent/Equipment | Specifications |

| 2-Bromo-1-ethoxy-4-methylbenzene | >98% purity |

| Magnesium turnings | |

| Anhydrous Diethyl Ether or THF | <50 ppm H₂O |

| Iodine | Crystal |

| 1,2-Dibromoethane (optional activator) | |

| Round-bottom flask (3-necked) | Flame-dried |

| Reflux condenser | Flame-dried |

| Dropping funnel | Flame-dried |

| Magnetic stirrer and stir bar | |

| Inert gas supply (Nitrogen or Argon) | |

| Syringes and needles | Oven-dried |

| Ice-water bath |

Reaction Workflow Diagram:

Caption: Workflow for the synthesis of (2-ethoxy-5-methylphenyl)magnesium bromide.

Step-by-Step Procedure:

1. Preparation of Glassware and Reagents:

-

Crucial Step: All glassware must be scrupulously dried to prevent quenching of the Grignard reagent by water. Flame-dry all glassware (round-bottom flask, condenser, dropping funnel) under a stream of inert gas (nitrogen or argon) or oven-dry at >120 °C for several hours and assemble while hot, allowing to cool under an inert atmosphere.

-

Weigh 1.2 equivalents of magnesium turnings and place them in the reaction flask.

-

Prepare a solution of 1.0 equivalent of 2-Bromo-1-ethoxy-4-methylbenzene in anhydrous diethyl ether or THF in the dropping funnel. The concentration should be approximately 0.5-1.0 M.

2. Reaction Initiation:

-

Add a single crystal of iodine to the magnesium turnings in the flask. The iodine will react with the magnesium surface, causing a visible discoloration.

-

Add a small portion (approximately 10%) of the 2-Bromo-1-ethoxy-4-methylbenzene solution from the dropping funnel to the flask.

-

Gently warm the flask with a heat gun or in a warm water bath to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by gentle bubbling. If the reaction does not start, add a few drops of 1,2-dibromoethane as a further activator.[1]

3. Reaction Propagation:

-

Once the reaction has initiated, begin the dropwise addition of the remaining 2-Bromo-1-ethoxy-4-methylbenzene solution from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent vigorous boiling.[4] An ice-water bath should be kept on hand to cool the reaction if it becomes too vigorous.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (if necessary to maintain reflux) for an additional 1-2 hours to ensure complete consumption of the magnesium. The completion of the reaction is often indicated by the cessation of bubbling and the disappearance of most of the magnesium metal.

4. Storage and Use:

-

The resulting Grignard reagent solution should be a cloudy, grayish-brown color. It is best used immediately for subsequent reactions.

-

If storage is necessary, the solution should be kept under an inert atmosphere in a sealed, dry container. The concentration of the Grignard reagent can be determined by titration before use.

Critical Parameters and Troubleshooting

| Parameter | Recommended Range/Condition | Rationale and Troubleshooting |

| Solvent | Anhydrous Diethyl Ether or THF | Ethers solvate and stabilize the Grignard reagent. THF is generally a better solvent but has a higher boiling point. Ensure the solvent is truly anhydrous to prevent quenching. |

| Magnesium Activation | Iodine, 1,2-dibromoethane, mechanical stirring | Essential to remove the passivating MgO layer. If the reaction fails to initiate, try adding more activator or crushing the magnesium with a dry stirring rod. |

| Temperature | Gentle reflux (approx. 35°C for ether, 66°C for THF) | The reaction is exothermic. Control the addition rate to maintain a steady, gentle reflux. Overheating can lead to side reactions like Wurtz coupling. |

| Concentration | 0.5 - 1.5 M | Higher concentrations can increase the rate of reaction but may also promote side reactions. Lower concentrations may be sluggish. |

| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to both moisture and oxygen. Maintaining an inert atmosphere throughout the procedure is critical for high yields. |

Safety Considerations

-

Anhydrous Ethers: Diethyl ether and THF are extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous if the addition of the aryl halide is too rapid. Always have an ice bath readily available for cooling.

-

Quenching: Quenching of unreacted magnesium or the Grignard reagent with protic solvents (e.g., water, acids) is highly exothermic and can release flammable gases. Perform quenching slowly and with adequate cooling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The formation of (2-ethoxy-5-methylphenyl)magnesium bromide is a straightforward yet sensitive procedure that requires careful attention to anhydrous and inert conditions. By following the detailed protocol and understanding the critical parameters outlined in this application note, researchers can reliably synthesize this valuable Grignard reagent for use in a wide range of synthetic applications, from fundamental research to the development of novel pharmaceuticals. The principles and techniques described herein are broadly applicable to the formation of other aryl Grignard reagents, providing a solid foundation for success in organometallic synthesis.

References

- Williamson, K. L. Macroscale and Microscale Organic Experiments, 3rd ed.; Houghton Mifflin, 1999.

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

- Grignard Reagents: New Developments; Richey, H. G., Ed.; Wiley, 2000.

- Wakefield, B. J. Organomagnesium Methods in Organic Synthesis; Academic Press, 1995.

- Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents; Marcel Dekker, 1996.

- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.

-

Ashenhurst, J. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

-

Chemguide. An Introduction to Grignard Reagents. [Link]

-

Organic Syntheses. Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard Reagents: o-Anisaldehyde. [Link]

-

LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

ACS Safety. Grignard Reaction. [Link]

Sources

The Prospective Utility of 2-Bromo-1-ethoxy-4-methylbenzene in Advanced Materials Science: A Guide for Innovators

Abstract

This technical guide explores the prospective applications of 2-Bromo-1-ethoxy-4-methylbenzene as a versatile building block in materials science. While direct experimental data for this specific molecule is nascent, its structural motifs—a reactive aryl bromide, an electron-donating ethoxy group, and a solubility-enhancing methyl group—position it as a highly promising precursor for a range of advanced materials. This document provides a scientifically grounded framework for its use in the synthesis of organic semiconductors, conjugated polymers, and liquid crystals. We present detailed theoretical justifications, step-by-step synthetic protocols for proof-of-concept materials, and predictive data to guide researchers in leveraging this compound's unique electronic and steric properties.

Introduction: Unpacking the Potential of a Multifunctional Building Block

The quest for novel organic materials with tailored optoelectronic and physicochemical properties is a driving force in materials science. The strategic design of molecular precursors is paramount to achieving desired functionalities. 2-Bromo-1-ethoxy-4-methylbenzene emerges as a molecule of significant interest due to the orthogonal reactivity and modulatory effects of its constituent functional groups.

-

The Aryl Bromide Handle: The bromine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] This enables the facile construction of complex molecular architectures and polymer backbones.[1]

-

The Ethoxy and Methyl Substituents: These groups are not merely passive appendages. The electron-donating nature of the ethoxy group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of resulting materials, thereby tuning the band gap and influencing charge transport properties.[2] Both the ethoxy and methyl groups enhance the solubility of the monomer and the resulting polymers in common organic solvents, a critical factor for solution-based processing and device fabrication.[3][4] Furthermore, the steric bulk of these groups can disrupt intermolecular packing, which can be leveraged to control morphology and prevent fluorescence quenching in the solid state.

This guide will delineate three primary areas of application for 2-Bromo-1-ethoxy-4-methylbenzene: as a monomer for conjugated polymers, a core component in liquid crystal synthesis, and a building block for discrete organic semiconductors.

Application in Conjugated Polymers: Crafting the Next Generation of Organic Electronics

The rigid backbone of poly(p-phenylene) and its derivatives is the foundation for many conductive and emissive polymers.[4] 2-Bromo-1-ethoxy-4-methylbenzene is an ideal candidate for incorporation into these polymer systems to fine-tune their properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Synthesis of a Substituted Poly(p-phenylene ethynylene) (PPE) Derivative

Poly(p-phenylene ethynylene)s are a class of conjugated polymers known for their high fluorescence quantum yields. The Sonogashira cross-coupling reaction provides a direct route to these materials.[5] By homopolymerizing a di-alkyne derivative of 2-Bromo-1-ethoxy-4-methylbenzene, or by copolymerizing it with another di-alkyne monomer, a novel PPE with tailored electronic and physical properties can be synthesized.

Protocol 2.1: Synthesis of a Di-alkyne Monomer and Subsequent Sonogashira Polymerization

Part A: Synthesis of 1-ethoxy-2,5-diethynyl-4-methylbenzene

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-1-ethoxy-4-methylbenzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).

-

Solvent and Reagents: Add degassed triethylamine (TEA) as the solvent and base.

-

Alkyne Addition: Add ethynyltrimethylsilane (TMSA) (2.2 equiv.) dropwise to the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar).

-

Reaction: Stir the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude product in a mixture of tetrahydrofuran (THF) and methanol. Add a catalytic amount of K₂CO₃ and stir at room temperature for 2 hours.

-

Purification: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting di-alkyne monomer by column chromatography.

Part B: Sonogashira Homopolymerization

-

Reaction Setup: In a Schlenk flask, dissolve the synthesized di-alkyne monomer (1.0 equiv.) and 2-Bromo-1-ethoxy-4-methylbenzene (1.0 equiv.) in a mixture of degassed toluene and TEA (4:1 v/v).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.02 equiv.) and CuI (0.04 equiv.) to the solution.

-

Polymerization: Heat the reaction mixture to 70 °C and stir under an inert atmosphere for 48 hours. The polymer will precipitate out of solution as it forms.

-

Isolation and Purification: Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer fully. Filter the polymer and wash sequentially with methanol and acetone. Further purify by Soxhlet extraction with methanol, acetone, and finally chloroform to collect the pure polymer fraction. Dry the polymer under vacuum.

Synthesis of a Substituted Poly(p-phenylene vinylene) (PPV) Derivative via Gilch Polymerization

The Gilch route is a widely used method for synthesizing PPV derivatives from α,α'-dihalo-p-xylenes.[3] This involves a dehydrohalogenation polymerization using a strong base.

Protocol 2.2: Synthesis of a PPV Derivative

Part A: Synthesis of 2,5-bis(chloromethyl)-1-ethoxy-4-methylbenzene

-

Starting Material: Begin with 1-ethoxy-4-methylbenzene.

-

Chloromethylation: In a fume hood, cool a solution of 1-ethoxy-4-methylbenzene in concentrated HCl to 0 °C. Bubble in HCl gas while adding paraformaldehyde. Stir at room temperature until the reaction is complete (monitored by GC-MS).

-

Work-up and Purification: Carefully quench the reaction with ice water. Extract the product with dichloromethane, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify the monomer by recrystallization or column chromatography.

Part B: Gilch Polymerization

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the synthesized 2,5-bis(chloromethyl)-1-ethoxy-4-methylbenzene monomer in anhydrous THF.

-

Base Addition: Cool the solution to 0 °C and slowly add a solution of potassium tert-butoxide (2.0 equiv.) in THF dropwise over 1 hour.

-

Polymerization: Allow the reaction to warm to room temperature and stir for 20 hours.[6]

-

Precipitation and Purification: Pour the viscous polymer solution into methanol to precipitate the polymer.[6] Filter the resulting solid, redissolve it in chloroform, and re-precipitate from methanol.[6] Wash the final polymer with methanol and dry under vacuum.

Predicted Properties and Characterization

The resulting polymers are expected to be soluble in common organic solvents like THF and chloroform, facilitating their characterization and processing.

| Property | Predicted Outcome for Substituted PPE/PPV | Rationale |

| Solubility | High in common organic solvents (e.g., THF, Chloroform) | The ethoxy and methyl side chains disrupt packing and increase solvent-polymer interactions.[4] |

| HOMO/LUMO Levels | HOMO level will be raised compared to unsubstituted analogues. | The electron-donating ethoxy group increases the electron density of the conjugated backbone.[2] |

| Band Gap | Narrower than unsubstituted analogues. | The raised HOMO level, due to the ethoxy group, leads to a smaller energy gap between the HOMO and LUMO. |

| Fluorescence | Expected to show strong fluorescence in the green-yellow region of the spectrum. | The extended π-conjugation of the polymer backbone dictates the emission wavelength. Side chains can prevent aggregation-induced quenching. |

Characterization Techniques:

-

NMR Spectroscopy (¹H, ¹³C): To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

-

UV-Vis Spectroscopy: To determine the absorption maximum (λₘₐₓ) and estimate the optical band gap.

-

Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield.

-

Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels electrochemically.

Caption: Workflow for the synthesis and characterization of conjugated polymers.

Application in Liquid Crystals: Designing Mesophases with Tuned Properties

The rigid phenyl core of 2-Bromo-1-ethoxy-4-methylbenzene makes it an attractive component for the synthesis of thermotropic liquid crystals. The ethoxy and methyl groups can act as lateral substituents that influence the melting point, clearing point, and the type of mesophase formed.

Rationale for Liquid Crystal Design

By using palladium-catalyzed cross-coupling reactions, 2-Bromo-1-ethoxy-4-methylbenzene can be coupled with other aromatic units to create a rigid mesogenic core. For example, a Suzuki coupling with a phenylboronic acid derivative can yield a substituted biphenyl core, a common structural motif in liquid crystals. The length and nature of terminal alkyl or alkoxy chains attached to this core will ultimately determine the liquid crystalline behavior.[5] The lateral methyl and ethoxy groups are expected to lower the melting point and potentially induce tilted smectic phases due to steric interactions.[7]

Protocol 3.1: Synthesis of a Biphenyl-Based Liquid Crystal Precursor via Suzuki Coupling

-

Reaction Setup: In a round-bottom flask, combine 2-Bromo-1-ethoxy-4-methylbenzene (1.0 equiv.), 4-(decyloxy)phenylboronic acid (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 equiv.).

-

Solvent and Base: Add a solvent mixture of toluene and water (e.g., 10:1 v/v) and a base such as K₂CO₃ (2.0 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

-

Work-up: After cooling, separate the organic layer. Wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target biphenyl derivative.

Predicted Mesomorphic Properties

| Parameter | Predicted Influence of Ethoxy and Methyl Groups | Rationale |

| Melting Point | Lowered compared to a non-laterally substituted analogue. | The lateral groups disrupt crystalline packing, reducing the energy required to melt the solid.[7] |

| Nematic to Isotropic Transition (Clearing Point) | Lowered. | The steric bulk of the lateral groups reduces the aspect ratio of the molecule, destabilizing the nematic phase.[7] |

| Mesophase Type | Potential for inducing smectic phases (e.g., Smectic C) or a nematic phase with a wide temperature range. | The balance between the rigid core and the flexible terminal chain, as well as the steric influence of the lateral groups, dictates the mesophase. |

Characterization of Liquid Crystalline Properties:

-

Differential Scanning Calorimetry (DSC): To determine the transition temperatures (melting and clearing points).

-

Polarized Optical Microscopy (POM): To identify the type of liquid crystal phase by observing the characteristic textures.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]

- 5. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals | MDPI [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 2-Bromo-1-ethoxy-4-methylbenzene

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi for their work on palladium-catalyzed cross-couplings.[1] This application note provides a detailed experimental protocol and the underlying scientific rationale for the Suzuki-Miyaura coupling of 2-Bromo-1-ethoxy-4-methylbenzene, a sterically hindered and electron-rich aryl bromide, which serves as a valuable building block for various molecular scaffolds.[2]

Understanding the Substrate: Challenges and Considerations

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the electronic and steric properties of the substrates.[3] 2-Bromo-1-ethoxy-4-methylbenzene presents a unique set of challenges and considerations:

-

Electron-Rich Aromatic Ring: The ethoxy and methyl groups are electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, the rate-determining step of the catalytic cycle.[4]

-

Steric Hindrance: The ortho-ethoxy group introduces steric bulk around the reaction center, which can further impede the approach of the palladium catalyst and hinder subsequent steps in the catalytic cycle.[3]

Therefore, the selection of an appropriate catalyst system, including the palladium source and a suitable ligand, is crucial to overcome these challenges and achieve high reaction efficiency.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-1-ethoxy-4-methylbenzene to form a Pd(II) complex.[3] This is typically the slowest step in the cycle.[3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, making it more nucleophilic and facilitating this transfer.[5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is designed for the Suzuki-Miyaura coupling of 2-Bromo-1-ethoxy-4-methylbenzene with a generic arylboronic acid. Researchers should adapt the specific boronic acid and reaction scale as needed.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 2-Bromo-1-ethoxy-4-methylbenzene | 215.10 | 1.0 | 215 mg | Limiting reagent |

| Arylboronic Acid | Varies | 1.2 | Varies | 1.2 equivalents to ensure complete consumption of the aryl bromide |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 34.7 mg | 3 mol % catalyst loading |